Dienogest-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25NO2 |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

2-[(8S,13S,14S,17R)-2,2,4,6,6,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i2D2,3D2,6D,12D/t6?,17-,18+,19+,20- |

InChI Key |

AZFLJNIPTRTECV-DQODUSIRSA-N |

Isomeric SMILES |

[2H]C1C[C@]2([C@@H](CC[C@]2(CC#N)O)[C@H]3C1=C4CC(C(=O)C(=C4C(C3)([2H])[2H])[2H])([2H])[2H])C |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |

Origin of Product |

United States |

Foundational & Exploratory

Dienogest-d6 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to Dienogest-d6, a deuterated analog of the synthetic progestogen Dienogest. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Properties and Structure

This compound is a synthetic steroid and a deuterated form of Dienogest, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized for pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Chemical Structure

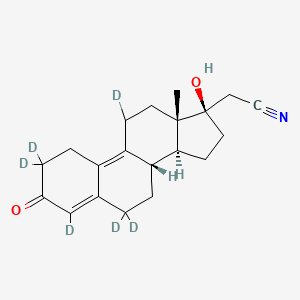

The chemical structure of this compound is depicted below. The IUPAC name is 2-[(8S,13S,14S,17R)-2,2,4,6,6,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]acetonitrile.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the non-deuterated form, Dienogest, is included for comparison where specific data for the deuterated analog is not available.

| Property | Value (this compound) | Value (Dienogest) | Reference |

| Molecular Formula | C₂₀H₁₉D₆NO₂ | C₂₀H₂₅NO₂ | [3] |

| Molecular Weight | 317.46 g/mol | 311.42 g/mol | [3] |

| Appearance | White to off-white solid | - | |

| Melting Point | Not available | 210-214 °C | |

| Solubility | Not available | Insoluble in water, soluble in DMSO (62 mg/mL) | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | - |

Mechanism of Action

The mechanism of action of this compound is presumed to be identical to that of Dienogest. Dienogest is a potent progestin that exhibits high selectivity for the progesterone receptor. Its primary therapeutic effects in conditions like endometriosis are attributed to its ability to induce a hypoestrogenic and hypergestagenic environment, leading to the decidualization and subsequent atrophy of endometrial tissue. It also exerts anti-proliferative, anti-inflammatory, and anti-angiogenic effects on endometrial cells.

The signaling pathway for Dienogest's action is initiated by its binding to the progesterone receptor, which then modulates the expression of target genes involved in cell proliferation and inflammation.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. The following sections provide generalized methodologies based on standard laboratory practices and information available for the non-deuterated Dienogest.

Synthesis

The synthesis of Dienogest typically involves a multi-step process starting from estra-4,9-diene-3,17-dione.[4] A general synthetic scheme involves the protection of the 3-keto group, followed by the introduction of the cyanomethyl group at the 17-position, and subsequent deprotection. For this compound, deuterated reagents would be employed at the appropriate steps to introduce the deuterium labels. A detailed, step-by-step protocol for the synthesis of this compound is not publicly available.

Purification

Purification of Dienogest is typically achieved through recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Recrystallization Protocol (General for Dienogest):

-

Dissolve the crude Dienogest in a suitable solvent (e.g., a mixture of dimethylformamide and water) with heating.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a cold solvent to remove impurities.

-

Dry the purified crystals under vacuum.

Preparative HPLC Protocol (General):

-

Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions for preparative scale.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water, often with a modifier like formic acid. The gradient is optimized to achieve separation of the target compound from impurities.

-

Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.

-

Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of the desired product, monitored by a UV detector.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis:

A validated RP-HPLC method for the estimation of Dienogest in biological samples has been reported, which can be adapted for this compound.[5]

-

Column: Waters Symmetry C18 (150x4.6mm, 3.5µm).[5]

-

Mobile Phase: 0.1% Orthophosphoric acid & Acetonitrile (40:60% v/v).[5]

-

Flow Rate: 1.0 ml/min.[5]

-

Detection: UV at 214 nm.[5]

-

Internal Standard: Norethisterone.[5]

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/ml).[5]

-

Spike blank plasma with the stock solution to prepare calibration standards and quality control samples.

-

Perform liquid-liquid or solid-phase extraction to isolate the analyte from the plasma matrix.

-

Reconstitute the dried extract in the mobile phase before injection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

NMR spectroscopy is crucial for confirming the structure and the positions of deuterium labeling in this compound.

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To observe the proton signals and confirm the absence of protons at the deuterated positions.

-

¹³C NMR: To analyze the carbon skeleton.

-

²H NMR: To directly observe the deuterium signals.

-

2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of all proton and carbon signals and confirm the connectivity of the molecule.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound in a research setting.

This guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental applications, further optimization of the described methodologies may be required.

References

An In-depth Technical Guide to the Synthesis and Purification of Dienogest-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dienogest-d6, a deuterated analog of the synthetic progestin Dienogest. Due to the proprietary nature of the exact manufacturing processes for commercially available standards, this document outlines a scientifically robust and plausible methodology based on established principles of steroid and isotopic labeling chemistry. This compound is crucial as an internal standard for the accurate quantification of Dienogest in biological matrices during pharmacokinetic and metabolic studies, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of this compound

This compound is a stable isotope-labeled version of Dienogest where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Dienogest but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

| Property | Value | Source |

| Chemical Name | (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-d6 | N/A |

| Molecular Formula | C₂₀H₁₉D₆NO₂ | [1][2] |

| Molecular Weight | 317.45 g/mol | [1] |

| Isotopic Enrichment | Typically ≥ 98% | [1] |

| Chemical Purity (HPLC) | Typically ≥ 99% | [1] |

Proposed Synthesis of this compound

The synthesis of this compound can be approached by modifying existing synthetic routes for Dienogest to incorporate deuterium atoms at specific, stable positions. A common strategy for preparing 19-nortestosterone derivatives involves starting from estrone or its derivatives. The following proposed synthesis involves the introduction of deuterium via a deuterated cyanating agent.

Synthesis Workflow

The logical flow for the synthesis of this compound is depicted below.

Caption: Proposed synthetic pathway for this compound starting from Estrone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of Estradiol-3-methyl ether from Estrone

-

Reduction of Estrone: Estrone is reduced to Estradiol using a reducing agent like sodium borohydride in an alcoholic solvent.

-

Methylation: The 3-hydroxyl group of Estradiol is selectively methylated using dimethyl sulfate in the presence of a base to yield Estradiol-3-methyl ether.

Step 2: Birch Reduction

The aromatic A-ring of Estradiol-3-methyl ether is subjected to a Birch reduction (e.g., using lithium in liquid ammonia and an alcohol) to form the corresponding 3-methoxy-estra-2,5(10)-dien-17β-ol.

Step 3: Hydrolysis and Isomerization

The enol ether from the Birch reduction is hydrolyzed under acidic conditions, which also facilitates the migration of the double bond to form estra-4,9-dien-17β-ol-3-one (19-nortestosterone).

Step 4: Oxidation

The 17-hydroxyl group is oxidized to a ketone using an oxidizing agent like chromic acid to yield estra-4,9-diene-3,17-dione.

Step 5: Introduction of the Deuterated Cyanomethyl Group

This is a critical step for isotopic labeling.

-

The 17-keto group is reacted with a deuterated cyanating agent. A plausible method involves the use of deuterated acetonitrile (CD₃CN) in the presence of a strong base like lithium diisopropylamide (LDA) to form the corresponding cyanomethyl-d3 adduct at the 17-position.

-

Alternatively, a reaction with a deuterated Grignard reagent, followed by cyanation could be employed.

Step 6: Further Deuteration (Optional for d6)

To achieve d6 labeling, additional deuterium atoms can be introduced at stable positions on the steroid backbone, for example, through acid or base-catalyzed exchange with D₂O at positions alpha to carbonyl groups.

Step 7: Final Hydrolysis

Any protecting groups are removed to yield crude this compound.

Purification of this compound

Purification is critical to ensure high chemical and isotopic purity. A multi-step approach is typically employed.

Purification Workflow

Caption: General workflow for the purification and quality control of this compound.

Detailed Purification Protocols

Method 1: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

-

Procedure: The crude this compound is dissolved in a minimal amount of dichloromethane and loaded onto the silica gel column. The fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure product are combined and the solvent is evaporated under reduced pressure.

Method 2: Crystallization

Based on purification methods for non-deuterated Dienogest, a crystallization from a dimethylformamide (DMF)-water mixture is effective[3][4].

-

Solvent System: Dimethylformamide (DMF) and water.

-

Procedure:

-

The partially purified this compound is dissolved in a minimal amount of warm DMF (40-50°C)[4].

-

Water is slowly added to the solution until turbidity is observed.

-

The solution is then allowed to cool slowly to room temperature and subsequently cooled to 0-5°C to maximize crystal formation[4].

-

The resulting crystals are collected by filtration, washed with cold water, and dried under vacuum.

-

| Purification Step | Typical Recovery | Purity Achieved (HPLC) |

| Column Chromatography | 70-85% | > 95% |

| Crystallization | 80-95% | > 99.5% |

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final product.

| Analytical Technique | Purpose | Typical Results |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | Purity > 99.5% (UV detection at ~298 nm). |

| Mass Spectrometry (MS) | To confirm molecular weight and isotopic enrichment. | Mass spectrum consistent with the molecular formula C₂₀H₁₉D₆NO₂. Isotopic purity > 98%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and location of deuterium atoms. | ¹H NMR will show the absence of signals at the deuterated positions. ²H NMR will show signals corresponding to the locations of deuterium. |

Example HPLC Conditions

-

Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 298 nm.

Conclusion

The synthesis and purification of this compound require a multi-step process involving careful introduction of deuterium atoms and rigorous purification to achieve the high purity required for its use as an internal standard. The methodologies outlined in this guide, while based on established chemical principles rather than a specific disclosed process, provide a comprehensive and technically sound framework for researchers and scientists in the field of drug development and analysis. The use of chromatographic and crystallization techniques, coupled with thorough analytical characterization, is paramount to obtaining a reliable and accurate standard.

References

- 1. Synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA and application in LC-MS/MS plasma analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Dienogest-d6 as an Internal Standard in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of Dienogest-d6 as an internal standard in the quantitative bioanalysis of Dienogest. The use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a cornerstone of modern drug development.

The Principle of Isotope Dilution Mass Spectrometry

The core of quantitative bioanalysis using a stable isotope-labeled internal standard, such as this compound, lies in the principle of isotope dilution mass spectrometry. This method relies on the addition of a known quantity of the isotopically labeled analyte (the internal standard) to the unknown sample at the earliest stage of analysis.

This compound is chemically identical to Dienogest, with the exception that six hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a higher molecular weight (317.46 g/mol for this compound compared to approximately 311.46 g/mol for Dienogest) but does not significantly alter its chemical and physical properties.[1]

Key advantages of using a deuterated internal standard include:

-

Compensation for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound has nearly identical physicochemical properties to Dienogest, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, thus correcting for these variations.

-

Correction for Sample Loss: During the multi-step process of sample preparation, including extraction, evaporation, and reconstitution, some of the analyte may be lost. As this compound behaves identically to Dienogest throughout this process, any loss of the analyte is mirrored by a proportional loss of the internal standard, ensuring the accuracy of the final concentration measurement.

-

Improved Precision and Accuracy: By accounting for variability in sample handling and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method.

Experimental Protocol: Quantification of Dienogest in Human Plasma

The following is a representative, detailed experimental protocol for the analysis of Dienogest in human plasma using this compound as an internal standard, based on established methodologies for similar compounds.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like Dienogest from a protein-rich matrix such as plasma.

-

Thawing and Aliquoting: Frozen human plasma samples are thawed at room temperature and vortexed to ensure homogeneity. An aliquot of 100 µL of plasma is transferred to a clean microcentrifuge tube.

-

Addition of Internal Standard: A 50 µL volume of the this compound internal standard working solution (e.g., at a concentration of 2 µg/mL in a suitable solvent like acetonitrile) is added to each plasma sample.

-

Protein Precipitation: 250 µL of acetonitrile is added to the sample to precipitate the plasma proteins.

-

Vortexing and Centrifugation: The samples are vortexed for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Subsequently, the tubes are centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant, containing both Dienogest and this compound, is carefully transferred to a new set of tubes.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C. The dried residue is then reconstituted in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

| Parameter | Condition |

| LC Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (70:30, v/v) |

| Flow Rate | 0.60 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 1: Representative LC-MS/MS Conditions.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data for a validated bioanalytical method for Dienogest, demonstrating the performance characteristics achievable with the use of a deuterated internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dienogest | 312.3 | 135.3[2] |

| This compound | 318.3 | 135.3 (inferred) |

Table 2: Mass Spectrometric Transitions.

| Validation Parameter | Result |

| Linearity Range | 1.003 - 200.896 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Intra-day Precision (%CV) | < 3.97%[2] |

| Inter-day Precision (%CV) | < 6.10%[2] |

| Accuracy | Within ±4.0% of nominal values[2] |

| Mean Recovery | > 85% |

Table 3: Method Validation Summary.

Mandatory Visualizations

Signaling Pathway of this compound as an Internal Standard

Caption: Workflow for Dienogest quantification using this compound.

Experimental Workflow for Bioanalysis

Caption: Step-by-step experimental protocol for sample preparation.

Logical Relationship of Deuterated Internal Standard

Caption: Logical flow of how this compound ensures accurate analysis.

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of Dienogest. Its mechanism of action is rooted in the principles of isotope dilution, where its chemical and physical similarity to the unlabeled analyte allows for the effective correction of matrix effects and procedural losses. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers, scientists, and drug development professionals to achieve the high level of accuracy and precision required for pharmacokinetic and other critical studies in the pharmaceutical industry.

References

The Physical and Chemical Stability of Dienogest-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Dienogest-d6, a deuterated isotopologue of the synthetic progestin Dienogest. Understanding the stability profile of this compound is critical for its use as an internal standard in analytical methodologies, for pharmacokinetic studies, and in the development of new therapeutic agents. This document details potential degradation pathways, summarizes stability data under various stress conditions, and outlines the experimental protocols necessary for a thorough stability assessment.

Introduction to this compound

Dienogest is a fourth-generation progestin with antiandrogenic properties, widely used in oral contraceptives and for the treatment of endometriosis.[1][2] this compound is a stable isotope-labeled version of Dienogest, where six hydrogen atoms have been replaced with deuterium. This labeling makes it an invaluable tool in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Dienogest in biological matrices.[3][4] The physical and chemical stability of this compound is paramount to ensure the accuracy and reliability of such analytical methods.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₀H₁₉D₆NO₂ |

| Molecular Weight | 317.46 g/mol [5][6] |

| Appearance | White to off-white solid[7] |

| Storage (as powder) | -20°C for up to 3 years[7] |

| Storage (in solvent) | -80°C for up to 6 months, -20°C for up to 1 month[7] |

Chemical Stability and Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[8][9] While specific quantitative stability data for this compound is not extensively available in public literature, forced degradation studies on the non-deuterated Dienogest provide valuable insights into its likely degradation pathways under various stress conditions.[10][11] Dienogest has been shown to degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[10][12]

The primary degradation pathways for Dienogest likely involve:

-

Hydrolysis: The ester and other functional groups in the Dienogest molecule may be susceptible to hydrolysis under acidic and basic conditions.

-

Oxidation: The steroid structure can be prone to oxidation, potentially leading to the formation of hydroxylated or other oxygenated derivatives.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various photoproducts. It has been noted that photolysis of dienogest can lead to the formation of estrogenic compounds through A-ring aromatization.[13]

It is important to note that the deuterium substitution in this compound can potentially influence its metabolic stability due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond.[][15] This may lead to a slower rate of metabolism and potentially altered degradation profiles compared to the non-deuterated compound.

Summary of Forced Degradation Data for Dienogest

The following table summarizes the results of a forced degradation study conducted on Dienogest (non-deuterated). This data is presented to illustrate the expected stability profile and should be considered as a baseline for designing stability studies for this compound.

| Stress Condition | Parameters | % Degradation of Dienogest |

| Acid Hydrolysis | 1M HCl, 45°C, 30 min | 9.9[10] |

| Base Hydrolysis | 1M NaOH, 45°C, 15 min | 8.7[10] |

| Oxidative Stress | 2.5% H₂O₂, 45°C, 30 min | 8.2[10] |

| Aqueous Hydrolysis | Purified water, 45°C, 3 hours | 2.2[10] |

| Thermal Stress | Dry heat, 105°C, 15 hours | 2.5[10] |

| Photostability (UV) | 200 Watts/m² | 0.6[10] |

| Photostability (Visible) | 1.2 Million Lux Hours | 0.8[10] |

| Humidity | 25°C, 90% RH, 7 days | 0.4[10] |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for this purpose.[1][16]

Stability-Indicating RP-HPLC Method

The following is a representative experimental protocol for a stability-indicating RP-HPLC method, adapted from published methods for Dienogest.[3][16]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) or equivalent[16] |

| Mobile Phase | 40% Acetonitrile in water[16] |

| Flow Rate | 1.0 mL/minute[3][16] |

| Detection Wavelength | 305 nm[2][10] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C[11] |

| Run Time | 8 minutes[16] |

Forced Degradation Study Protocol

This protocol outlines the steps for conducting forced degradation studies on this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1M HCl and heat at 45°C for 30 minutes.[10]

-

Base Hydrolysis: Mix the stock solution with 1M NaOH and heat at 45°C for 15 minutes.[10]

-

Oxidative Degradation: Mix the stock solution with 2.5% hydrogen peroxide and keep at 45°C for 30 minutes.[10]

-

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 15 hours.[10]

-

Photostability: Expose the drug substance to UV light (200 Watts/m²) and visible light (1.2 million lux hours).[10]

-

-

Sample Preparation: After exposure to the stress conditions, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration with the mobile phase.

-

Analysis: Inject the prepared samples into the HPLC system and analyze the chromatograms for the peak of this compound and any degradation products.

Visualizations

Signaling Pathway of Dienogest

Dienogest exerts its therapeutic effects primarily through its action on the progesterone receptor. The following diagram illustrates the signaling pathway.

Caption: Signaling pathway of Dienogest's therapeutic action.

Experimental Workflow for Stability Testing

The logical flow of a forced degradation study for this compound is depicted in the following diagram.

Caption: Workflow for conducting forced degradation studies.

Conclusion

This technical guide has provided a framework for understanding and evaluating the physical and chemical stability of this compound. While specific quantitative data for the deuterated compound is limited in the public domain, the information available for Dienogest serves as a robust starting point for designing and interpreting stability studies. The provided experimental protocols and diagrams offer a practical guide for researchers and drug development professionals. A thorough assessment of the stability of this compound is crucial to ensure its reliability as an analytical standard and to support its potential use in future pharmaceutical applications. Further studies are warranted to fully characterize the degradation products of this compound and to quantitatively compare its stability profile to that of non-deuterated Dienogest.

References

- 1. [PDF] Validated Stability Indicating RP-hplc Method for the Assay of Dienogest in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]

- 2. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Axios Research [axios-research.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. symeres.com [symeres.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. veeprho.com [veeprho.com]

- 12. Evaluation of long-term efficacy and safety of dienogest in patients with chronic cyclic pelvic pain associated with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. metsol.com [metsol.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Dienogest-d6 Certificate of Analysis

Introduction

Dienogest-d6 is the deuterium-labeled form of Dienogest, a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1][2][3] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS), to enhance the accuracy and precision of Dienogest quantification in biological matrices.[4][5] This guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for this compound, aimed at researchers, scientists, and drug development professionals.

Decoding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides critical data on its identity, purity, and quality.

General Information and Physicochemical Properties

This section of the CoA provides fundamental details about the compound.

| Parameter | Typical Specification | Source(s) |

| Chemical Name | 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4,8,11,11-d6)acetonitrile-d2 | [6] |

| Molecular Formula | C₂₀H₁₉D₆NO₂ | [7][8] |

| Molecular Weight | 317.45 g/mol | [7] |

| CAS Number | 2376035-92-4 | [6] |

| Parent CAS Number | 65928-58-7 (Dienogest) | [4][8] |

| Appearance | White to off-white solid | [7] |

| Storage (Powder) | -20°C for 3 years | [7] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [7] |

Quantitative Analytical Data

This is the core of the CoA, detailing the analytical test results that verify the quality of the material.

| Analytical Test | Typical Specification | Purpose | Source(s) |

| Purity (by HPLC) | ≥99% (e.g., 99.92%) | Quantifies the percentage of the desired compound in the material. | [7] |

| Isotopic Enrichment | ≥90% (e.g., 93.8%) | Confirms the percentage of molecules that are deuterium-labeled. | [7] |

| ¹H NMR Spectrum | Consistent with structure | Confirms the chemical structure and the position of non-deuterated protons. | [6][7] |

| Mass Spectrum (MS) | Consistent with structure | Confirms the molecular weight of the deuterated compound. | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for Dienogest and its labeled analogue.

-

Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.

-

Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV detector.

-

Typical Method Parameters:

-

Column: Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.[2][9]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 40% acetonitrile in water).[2][9]

-

Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

MS is used to confirm the molecular weight of this compound and to ensure the correct number of deuterium atoms have been incorporated.

-

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides the molecular weight of the compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[11]

-

Method:

-

A solution of this compound is introduced into the MS source.

-

Positive ion mode ESI is typically used, which will generate the protonated molecule [M+H]⁺.

-

The mass analyzer separates the ions.

-

The detector records the abundance of ions at each m/z value.

-

-

Data Interpretation: For this compound (C₂₀H₁₉D₆NO₂), the expected monoisotopic mass is approximately 317.2. The mass spectrum should show a prominent peak corresponding to this mass, confirming the identity and successful labeling. Isotopic enrichment is determined by comparing the intensity of the peak for the d6 species to any lower-mass peaks (d0 to d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure.

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the hydrogen atoms absorb energy at specific frequencies, which are dependent on their local chemical environment. The resulting spectrum provides a "fingerprint" of the molecule's structure.

-

Method:

-

Data Interpretation: The spectrum is compared to the known spectrum of unlabeled Dienogest. The absence of signals at the positions where deuterium atoms have been incorporated, along with the presence of all other expected proton signals, confirms the structure and the sites of deuteration.

Mechanism of Action and Metabolism of Dienogest

While the CoA focuses on the chemical properties of this compound, understanding the biological context of the parent compound is crucial for its application in research.

Signaling Pathway

Dienogest is a potent agonist of the progesterone receptor (PR).[1][14] Its binding to the PR initiates a signaling cascade that leads to its therapeutic effects, including the suppression of ovulation and antiproliferative effects on endometrial tissue.[14][15] Dienogest also possesses antiandrogenic activity by acting as an antagonist at the androgen receptor (AR).[1][15]

Metabolic Pathway

Dienogest undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][14] The metabolic pathways include hydroxylation and reduction, followed by conjugation to form inactive metabolites that are excreted.[1]

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) in quantitative analysis. In LC-MS/MS methods for pharmacokinetic studies, a known amount of this compound is added to biological samples (e.g., plasma) before processing.[11] Because the IS is chemically identical to the analyte (Dienogest) but has a different mass, it behaves identically during sample extraction and chromatographic separation. Any sample loss during these steps will affect both the analyte and the IS equally. By measuring the ratio of the analyte's MS signal to the IS's MS signal, precise and accurate quantification can be achieved, correcting for variations in extraction recovery and instrument response.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that guarantees its suitability as an internal standard for high-stakes analytical applications. By providing verifiable data on identity, purity, and isotopic enrichment, it gives researchers confidence in the quality of their reference material. Understanding the detailed experimental protocols behind the CoA and the biological relevance of the parent compound allows for the robust design of pharmacokinetic and metabolic studies, ultimately ensuring the generation of reliable and accurate data in the drug development process.

References

- 1. Dienogest - Wikipedia [en.wikipedia.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | Axios Research [axios-research.com]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

- 11. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. esschemco.com [esschemco.com]

- 13. esschemco.com [esschemco.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. What is the mechanism of Dienogest? [synapse.patsnap.com]

A Technical Guide to High-Purity Dienogest-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated Dienogest (Dienogest-d6), a critical tool for researchers in pharmacology, drug metabolism, and pharmacokinetics. This document outlines the commercial availability of this compound, its key quality attributes, and detailed experimental protocols for its use and analysis.

Commercial Availability and Quality Specifications

High-purity this compound is available from several specialized chemical suppliers. The quality of these standards is paramount for accurate and reproducible experimental results. Key quality parameters include chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC), and isotopic enrichment, which is the percentage of the deuterated compound relative to the unlabeled species, often determined by mass spectrometry.

Below is a summary of commercially available high-purity this compound from various suppliers. Note that while some suppliers provide detailed Certificates of Analysis (CoA) publicly, others may require a request for this information.

| Supplier | Chemical Purity (by HPLC) | Isotopic Enrichment | Isotopic Purity | Certificate of Analysis |

| MedchemExpress | 99.92%[1] | 93.8%[1] | Not Specified | Publicly Available[1] |

| Axios Research | ≥ 98.0% | Not Specified | ≥ 98.0% | Available with product |

| Pharmaffiliates | Not Publicly Specified | Not Publicly Specified | Not Publicly Specified | Available upon request |

| AquigenBio | Not Publicly Specified | Not Publicly Specified | Not Publicly Specified | Sample CoA available[2] |

| Simson Pharma | Not Publicly Specified | Not Publicly Specified | Not Publicly Specified | Accompanied by product[3] |

Mechanism of Action: Progesterone Receptor Agonism

Dienogest is a synthetic progestogen that exerts its biological effects primarily by acting as a selective agonist for the progesterone receptor (PR). This interaction initiates a signaling cascade that modulates gene expression, ultimately leading to its therapeutic effects in conditions such as endometriosis. The binding of Dienogest to the progesterone receptor can influence downstream cellular processes, including the inhibition of ovulation and the reduction of estrogen production.

Caption: Signaling pathway of Dienogest as a progesterone receptor agonist.

Experimental Protocols

Quality Control Analysis of this compound by HPLC

This protocol describes a general method for assessing the chemical purity of this compound using reverse-phase HPLC, adapted from established methods for Dienogest and other steroids.

Objective: To determine the chemical purity of a this compound sample.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v). Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 297 nm

-

Column Temperature: Ambient

-

-

Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

-

Data Interpretation: Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Caption: Experimental workflow for HPLC purity analysis of this compound.

Quantification of Dienogest in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dienogest in a biological matrix, such as human plasma, using this compound as an internal standard. This method is crucial for pharmacokinetic studies.

Objective: To accurately quantify the concentration of Dienogest in plasma samples.

Materials:

-

Dienogest analytical standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Dienogest and this compound in acetonitrile (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions of Dienogest for the calibration curve by diluting the stock solution.

-

Prepare a working solution of this compound (internal standard) at a fixed concentration.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the this compound internal standard working solution.

-

Add 500 µL of an extraction solvent (e.g., ethyl acetate).

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: A suitable C18 or phenyl column (e.g., Zorbax XDB-Phenyl, 4.6 × 75 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile and 5 mM ammonium acetate (e.g., 70:30, v/v) at a flow rate of 0.6 mL/min.

-

Injection Volume: 10 µL.

-

MS/MS Detection: Operate in positive ion electrospray mode. Monitor the following mass transitions (precursor ion → product ion):

-

Dienogest: m/z 312.3 → 135.3

-

This compound: m/z 318.3 → 135.3 (or other appropriate product ion)

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Dienogest to this compound against the concentration of the calibration standards.

-

Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for the quantification of Dienogest using this compound as an internal standard.

Conclusion

High-purity this compound is an indispensable tool for researchers engaged in the development and analysis of Dienogest. The selection of a reliable commercial supplier providing comprehensive quality documentation is the first step towards robust and accurate experimental outcomes. The experimental protocols provided in this guide offer a solid foundation for the quality control and application of this compound in a research setting. As with any analytical method, validation and optimization for specific laboratory conditions and instrumentation are essential.

References

Assessing the Isotopic Purity of Dienogest-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to assess the isotopic purity of Dienogest-d6, a deuterated analog of the synthetic progestogen Dienogest. Accurate determination of isotopic purity is crucial for the use of this compound as an internal standard in pharmacokinetic and metabolic studies, ensuring the reliability and precision of analytical data. This document outlines the key experimental protocols, data presentation, and logical workflows for this critical quality assessment.

Introduction to Isotopic Purity

Deuterium-labeled compounds, such as this compound, are valuable tools in drug development and clinical research.[1] By replacing specific hydrogen atoms with their heavier isotope, deuterium, these molecules can be used as internal standards in mass spectrometry-based bioanalysis. The near-identical physicochemical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for accurate quantification by correcting for variations during sample preparation and analysis.

Isotopic purity is a critical quality attribute of any deuterated standard. It refers to the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions. Impurities in the form of molecules with fewer or no deuterium atoms (isotopologues) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, rigorous assessment of isotopic purity is a regulatory and scientific necessity. High isotopic purity, often required to be above 99%, ensures the intended benefits of deuteration are achieved and supports batch-to-batch consistency.

Quantitative Data Summary

The isotopic purity of this compound is determined by quantifying the relative abundance of all its isotopologues (d0 to d6). The following tables summarize representative quantitative data obtained from a certificate of analysis and typical results from mass spectrometric analysis.

Table 1: Certificate of Analysis Data for a Representative Batch of this compound

| Parameter | Specification | Result |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.92%[2] |

| Isotopic Enrichment (d6) | Report Value | 93.8%[2] |

| Molecular Formula | C₂₀H₁₉D₆NO₂ | Confirmed |

| Molecular Weight | 317.45 g/mol | Confirmed[2] |

Table 2: Illustrative Isotopic Distribution of this compound by High-Resolution Mass Spectrometry (HRMS)

| Isotopologue | Mass Shift from d0 | Relative Abundance (%) |

| d0 (Unlabeled Dienogest) | 0 | < 0.1 |

| d1 | +1 | 0.2 |

| d2 | +2 | 0.5 |

| d3 | +3 | 1.5 |

| d4 | +4 | 4.0 |

| d5 | +5 | 10.0 |

| d6 (Fully Labeled) | +6 | 83.8 |

| Total Isotopic Purity (d6) | ≥ 98% (Typical Target) |

Note: The data in Table 2 is illustrative and represents a typical distribution for a high-purity batch. The exact distribution can vary between batches.

Experimental Protocols

The assessment of isotopic purity for this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS is the preferred method for determining the isotopic distribution of a deuterated compound due to its high mass accuracy and resolution, which allows for the separation and quantification of different isotopologues.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound reference standard.

-

Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 100 µg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL for analysis.

-

-

Instrumentation (LC-HRMS):

-

Liquid Chromatograph (LC): A UHPLC system is used to introduce the sample and separate it from any potential impurities.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS): A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, is required.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 300-350.

-

Resolution: ≥ 70,000 FWHM.

-

Data Acquisition: The mass spectrum of the eluting this compound peak is acquired.

-

-

-

Data Analysis:

-

The acquired mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Dienogest ([M+H]⁺).

-

The peak corresponding to the fully deuterated species (d6) and the peaks for the less-deuterated species (d0 to d5) are identified based on their accurate masses.

-

The area under each peak is integrated.

-

The isotopic purity is calculated as the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.

-

Confirmation of Deuterium Labeling Position by NMR Spectroscopy

While HRMS quantifies the isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium atoms within the molecular structure. This is a crucial step to ensure the stability of the label, particularly that it is not on an exchangeable proton position (e.g., -OH, -NH).

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation (NMR Spectrometer):

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals at the expected positions of deuteration confirms the labeling.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum is acquired to directly observe the signals from the deuterium atoms, confirming their presence and providing information about their chemical environment.

-

¹³C NMR: A carbon-13 NMR spectrum can also be used. The signals of carbon atoms bonded to deuterium will show a characteristic splitting pattern (C-D coupling) and a shift in their resonance frequency compared to the unlabeled compound.

-

-

Data Analysis:

-

The acquired spectra are compared with the spectra of an unlabeled Dienogest reference standard.

-

The disappearance or significant attenuation of specific proton signals in the ¹H NMR spectrum confirms the sites of deuteration.

-

The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the deuterated positions provides direct evidence of successful labeling.

-

Visualizations

The following diagrams illustrate the logical workflow for the isotopic purity assessment of this compound.

Caption: Workflow for the isotopic purity assessment of this compound.

Caption: Data analysis workflow for HRMS-based isotopic purity determination.

Conclusion

The accurate assessment of isotopic purity is a fundamental requirement for the use of this compound as a reliable internal standard in analytical and clinical research. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of both the isotopic distribution and the specific sites of deuterium labeling. The methodologies outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of their deuterated standards, ultimately contributing to the generation of high-fidelity analytical data.

References

In-Depth Technical Guide to Dienogest-d6: Deuterium Labeling, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium-labeled synthetic progestin, Dienogest-d6. It details the precise location of deuterium incorporation, offers insights into its synthesis, and presents key analytical data for its characterization. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for professionals in drug development.

Chemical Structure and Deuterium Labeling Position

This compound is a stable isotope-labeled version of Dienogest, a synthetic steroid with progestogenic and antiandrogenic properties. The inclusion of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

The systematic IUPAC name for this compound is 2-[(8S,13S,14S,17R)-2,2,4,6,6,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]acetonitrile. Based on this nomenclature, the six deuterium atoms are strategically placed on the steroid backbone at positions that are not readily exchangeable under typical physiological or analytical conditions.

The precise locations of the deuterium labels are as follows:

-

Two deuterium atoms at the C2 position.

-

One deuterium atom at the C4 position.

-

Two deuterium atoms at the C6 position.

-

One deuterium atom at the C11 position.

This specific labeling pattern ensures the stability of the isotope label throughout metabolic processes and analytical procedures.

Caption: Chemical structure of Dienogest with deuterium labeling positions on this compound highlighted in red.

Quantitative Data Summary

The quality and purity of an internal standard are paramount for accurate bioanalytical assays. The following table summarizes the key quantitative data for a representative batch of this compound.

| Parameter | Value | Method |

| Chemical Formula | C₂₀H₁₉D₆NO₂ | - |

| Molecular Weight | 317.46 g/mol | - |

| HPLC Purity | 99.92%[1] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | 93.8%[1] | Mass Spectrometry (MS) |

| Appearance | White to off-white solid[1] | Visual Inspection |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic strategy can be devised based on established methods for the synthesis of non-labeled Dienogest and general procedures for deuterium labeling of steroids.

Proposed Synthetic Pathway for this compound

The synthesis of this compound likely involves modifications of known synthetic routes for Dienogest, incorporating deuterium atoms at specific stages. A general conceptual workflow is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

Key Experimental Steps:

-

Hydrogen-Deuterium Exchange: The starting material, a suitable steroid precursor, would likely undergo a base- or acid-catalyzed hydrogen-deuterium exchange reaction.[2][3] By carefully selecting the reaction conditions (e.g., deuterated solvent like D₂O, temperature, and catalyst), the protons at the enolizable positions C2 and C4, as well as the allylic position C6, can be exchanged for deuterium. An excess of the deuterium source is used to drive the equilibrium towards the deuterated product.

-

Chemical Modifications: Following the initial deuteration, the precursor would undergo a series of chemical transformations to build the final structure of Dienogest. This typically involves modifications to the A and D rings of the steroid.

-

Introduction of the Cyanomethyl Group: A key step in Dienogest synthesis is the addition of a cyanomethyl group at the C17 position.[4]

-

Stereoselective Deuteration: The deuterium at position C11 can be introduced via a stereoselective reduction of a suitable intermediate using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄).

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.

Analytical Characterization Methods

The identity, purity, and isotopic enrichment of this compound are confirmed using a combination of analytical techniques.

Workflow for Analytical Characterization:

Caption: Experimental workflow for the analytical characterization of this compound.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the chemical purity of this compound.

-

Typical Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or an aqueous buffer.

-

Detection: UV detection at a wavelength where Dienogest exhibits strong absorbance.

-

Outcome: A chromatogram showing the peak for this compound and any potential impurities. The purity is calculated based on the relative peak areas.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z ~318.2 for [M+H]⁺). The isotopic distribution of this peak is analyzed to calculate the percentage of molecules that are fully deuterated (d6), as well as the presence of d0 to d5 species. Fragmentation analysis (MS/MS) can further confirm the structure by comparing the fragmentation pattern to that of non-labeled Dienogest.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and definitively verify the positions of deuterium labeling.

-

¹H NMR: The proton NMR spectrum of this compound will show a significant reduction or complete absence of signals corresponding to the protons at positions 2, 4, 6, and 11 when compared to the spectrum of non-labeled Dienogest. The integration of the remaining proton signals will be consistent with the deuterated structure.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, providing unambiguous confirmation of the labeling sites.[5]

-

Conclusion

This compound is a well-characterized, high-purity, and isotopically enriched stable-labeled internal standard essential for the accurate quantification of Dienogest in biological matrices. The strategic placement of six deuterium atoms ensures the stability of the label and provides a clear mass shift for mass spectrometric detection. The analytical data and proposed synthetic and analytical workflows presented in this guide provide researchers and drug development professionals with the critical information needed to confidently utilize this compound in their studies.

References

Solubility Profile of Dienogest-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of Dienogest-d6 in various organic solvents. This compound, a deuterated analog of the synthetic progestin Dienogest, is primarily utilized as an internal standard in quantitative analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in pharmacokinetic and metabolic studies. Understanding its solubility is critical for the preparation of stock solutions, calibration standards, and quality control samples. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual workflows for experimental procedures and the application of this compound in bioanalysis.

Quantitative Solubility Data

The solubility of Dienogest in selected organic solvents has been reported in various technical documents. The following table summarizes this information. It is important to note the conflicting data for ethanol, which may arise from different experimental conditions such as temperature and crystal form of the solute.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of Dienogest (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 62 | [1] |

| ~0.1 | [2] | |||

| Ethanol | C₂H₅OH | 46.07 | ~20 | [2] |

| Insoluble (<1 mg/mL) | [1] | |||

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~2 | [2] |

| Water | H₂O | 18.02 | Insoluble | [1] |

Table 1: Summary of Dienogest Solubility in Various Solvents.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol describes a standardized and reliable method for determining the thermodynamic solubility of a compound like this compound in an organic solvent. This method involves achieving equilibrium between the dissolved and undissolved solute, followed by quantification of the dissolved portion using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The concentration of the dissolved solid should not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred but care must be taken to avoid adsorption of the analyte onto the filter membrane.

-

Carefully transfer a known volume of the clear, saturated solution into a volumetric flask.

-

Dilute the sample with the mobile phase used for the HPLC analysis to a concentration within the calibrated range of the HPLC method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound with known concentrations in the mobile phase.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the organic solvent by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Role of this compound in a Quantitative LC-MS Assay

This diagram outlines the logical workflow of a typical bioanalytical method where this compound is used as a stable isotope-labeled internal standard for the quantification of Dienogest in a biological matrix.

Caption: this compound as an internal standard.

Conclusion

While specific solubility data for this compound remains to be published, the information available for Dienogest provides a strong foundation for its use in research and development. The provided experimental protocol for solubility determination using the isothermal shake-flask method offers a robust approach for generating precise solubility data for this compound in a variety of organic solvents. The use of this compound as an internal standard is a critical component of modern bioanalytical methods, enabling accurate quantification of Dienogest in complex biological matrices. This guide serves as a valuable resource for scientists and researchers working with this important compound.

References

Methodological & Application

Application Note: Quantification of Dienogest in Human Plasma by LC-MS/MS using Dienogest-d6 as an Internal Standard

Introduction

Dienogest is a synthetic progestogen used in the treatment of endometriosis and as a component of oral contraceptives. Accurate quantification of Dienogest in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive method for the determination of Dienogest in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dienogest-d6, to ensure high accuracy and precision. The protocol covers plasma sample preparation by protein precipitation, LC-MS/MS parameters, and method validation results.

Experimental

Materials and Reagents

-

Dienogest analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2 EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[1]

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Dienogest and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Analytical Method

Sample Preparation: Protein Precipitation

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge the samples at 4300 rpm for 10 minutes at 8 °C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[1]

-

Mobile Phase A: 5 mM Ammonium Acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic elution with 70% Mobile Phase B[1]

-

Flow Rate: 0.60 mL/min[1]

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Run Time: 3.0 minutes[1]

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dienogest | 312.3 | 135.3[1] |

| This compound (IS) | 318.3 | 160.98 |

-

Ion Source Parameters: Optimized for maximum signal intensity of Dienogest and this compound.

Method Validation Summary

The analytical method was validated according to regulatory guidelines. The validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 1.0 - 200.0 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (%CV) | < 3.97%[1] |

| Inter-day Precision (%CV) | < 6.10%[1] |

| Accuracy (% Bias) | Within ±4.0%[1] |

| Recovery | 92.5% to 106.4% |

| Matrix Effect | No significant matrix effect was observed. |

Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol details the steps for extracting Dienogest from plasma samples.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared samples.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of Dienogest in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the robustness of the method. The simple protein precipitation protocol allows for high-throughput sample processing, making this method suitable for large-scale clinical and bioanalytical studies. The method has been successfully validated and can be readily implemented in a laboratory setting with standard LC-MS/MS instrumentation.

References

Application Note: High-Throughput Pharmacokinetic Analysis of Dienogest Using Dienogest-d6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienogest is a synthetic progestin with potent progestagenic and antiandrogenic effects, widely used in oral contraceptives and for the treatment of endometriosis.[1][2] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing therapeutic regimens and ensuring patient safety. This application note details a robust and sensitive bioanalytical method for the quantification of Dienogest in human plasma using its stable isotope-labeled analog, Dienogest-d6, as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative LC-MS/MS assays, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Pharmacokinetic Profile of Dienogest

Dienogest is rapidly and almost completely absorbed after oral administration, with a high bioavailability of approximately 91%.[2] Peak plasma concentrations are typically reached within 1.5 to 2 hours.[1][2] Dienogest is approximately 90% bound to plasma albumin and does not bind to sex hormone-binding globulin (SHBG).[1][2] The metabolism of Dienogest is primarily mediated by cytochrome P450 3A4 (CYP3A4) in the liver, leading to the formation of inactive metabolites.[2] The elimination half-life is relatively short, ranging from 9 to 10 hours.[2]

Table 1: Summary of Key Pharmacokinetic Parameters for Dienogest (2 mg oral dose)

| Parameter | Mean Value | Standard Deviation | Reference |

| Cmax (ng/mL) | 51.6 | 9.6 | [3] |

| Tmax (h) | 1.5 | - | [2] |

| AUC0-24h (ng·h/mL) | 503 | 56.3 | [3] |

| t1/2 (h) | 9-10 | - | [2] |

| Bioavailability (%) | ~91 | - | [2] |

| Volume of Distribution (L) | 40 | - | [2] |

Experimental Protocol: Pharmacokinetic Study

Study Design

A single-center, open-label, single-dose, two-period crossover study is recommended to assess the pharmacokinetics of a 2 mg Dienogest tablet formulation in healthy female volunteers. A washout period of at least 7 days should be implemented between study periods.

Ethical Considerations

The study protocol must be approved by an independent ethics committee and conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines. All participants must provide written informed consent before enrollment.

Blood Sampling

Venous blood samples (approximately 5 mL) should be collected into tubes containing K2EDTA as an anticoagulant at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. Plasma should be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: Dienogest Quantification by LC-MS/MS

Materials and Reagents

-

Dienogest (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions